molecular formula C15H26N2S B5529391 (3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine

Cat. No. B5529391
M. Wt: 266.4 g/mol
InChI Key: JFTVEPAYRQIBGE-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrolidine derivatives, including compounds with structures similar to "(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine," are of significant interest due to their diverse biological activities and potential as building blocks in organic synthesis. Such compounds often exhibit a wide range of pharmacological properties and are utilized in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of pyrrolidine derivatives can involve multiple steps, including asymmetric Michael addition and stereoselective alkylation. For example, Fleck et al. (2003) describe the stereoselective process for preparing key intermediates for antibiotics using asymmetric Michael addition, highlighting the complexity and precision required in synthesizing similar compounds (Fleck, McWhorter, DeKam, & Pearlman, 2003).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives, including the arrangement of substituents, significantly influences their chemical reactivity and biological activity. Techniques such as X-ray crystallography are essential for determining these structures accurately. For instance, compounds synthesized by Dyachenko et al. (2020) were studied using X-ray analysis to understand their molecular configuration, demonstrating the importance of structural analysis in the development of these compounds (Dyachenko, Dyachenko, Dorovatovsky, Khrustalev, Khrustalev, & Nenajdenko, 2020).

Chemical Reactions and Properties

The chemical reactivity of pyrrolidine and thienyl derivatives encompasses a range of reactions, including cycloadditions, Michael additions, and alkylation. These reactions are pivotal in creating compounds with diverse functional groups, enabling further chemical modifications and applications in synthesis. For example, the work by Villuendas and Urriolabeitia (2013) on the Ru-catalyzed synthesis of isoquinolines and thienopyridines from benzylamines highlights the versatility of these compounds in chemical synthesis (Villuendas & Urriolabeitia, 2013).

properties

IUPAC Name

(3S,4R)-N,N-dimethyl-1-[(3-methylthiophen-2-yl)methyl]-4-propan-2-ylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2S/c1-11(2)13-8-17(9-14(13)16(4)5)10-15-12(3)6-7-18-15/h6-7,11,13-14H,8-10H2,1-5H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTVEPAYRQIBGE-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CC(C(C2)N(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)CN2C[C@H]([C@@H](C2)N(C)C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-2-thienyl)methyl]pyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.